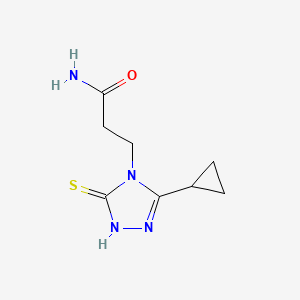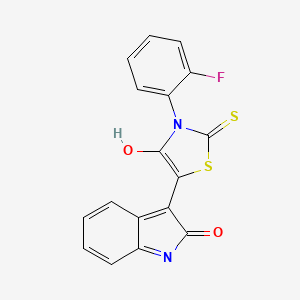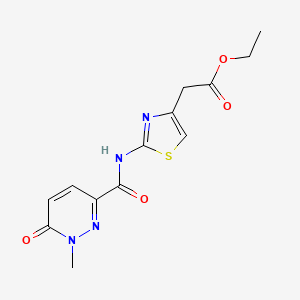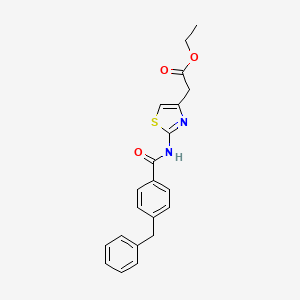
3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide” is a compound with the molecular formula C8H12N4OS and a molecular weight of 212.27 . It is also known as CPTP and belongs to the group of small molecule inhibitors of protein-protein interactions.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C8H12N4OS. It contains a cyclopropyl group, a sulfanyl group, and a 1,2,4-triazole ring .Applications De Recherche Scientifique
Synthesis Techniques
Research by Clerici, Gelmi, and Pocar (1999) details a method for synthesizing 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, which are structurally related to the compound . This study provides insights into the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones as starting materials for these derivatives, highlighting a key step in the synthesis of similar compounds (Clerici, Gelmi, & Pocar, 1999).
Antibacterial and Antifungal Activities
Wang, Wan, and Zhou (2010) synthesized novel sulfanilamide-derived 1,2,3-triazole compounds and evaluated them for antibacterial and antifungal activities. This research is relevant as it demonstrates the potential biomedical applications of compounds structurally similar to 3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide (Wang, Wan, & Zhou, 2010).
Catalysis in Synthesis
The study by Hock et al. (2017) focuses on the synthesis of trifluoromethyl-substituted cyclopropanes, which are important in pharmaceutical and agrochemical agents. This research illustrates the use of fluorinated sulfur ylides in reactions relevant to the synthesis of compounds like this compound (Hock et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c9-6(13)3-4-12-7(5-1-2-5)10-11-8(12)14/h5H,1-4H2,(H2,9,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHGRYBRBNYHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)
![2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2876496.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)
![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)
![2,3,4-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2876506.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)

![3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide](/img/structure/B2876512.png)

